molecular formula C₅¹³CH₁₂O₅ B1159010 Methyl β-L-Arabinopyranoside-13C

Methyl β-L-Arabinopyranoside-13C

Cat. No.: B1159010
M. Wt: 165.15
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The development of this compound emerged from the broader field of isotope labeling in carbohydrate chemistry, which gained significant momentum in the latter half of the 20th century as analytical techniques advanced. The synthesis of this carbon-13 labeled derivative represents an evolution from earlier work on unlabeled methyl arabinopyranosides, which were first characterized in carbohydrate research during the early 1900s. The incorporation of stable isotopes into carbohydrate structures became particularly important as nuclear magnetic resonance spectroscopy developed as a powerful analytical tool for structural determination and metabolic studies.

The specific development of this compound can be traced to the growing demand for isotopically labeled compounds in biochemical research, particularly for studies requiring detailed molecular structure analysis and metabolic pathway investigation. The compound is primarily sourced through synthetic processes that modify naturally occurring sugars to introduce the carbon-13 isotope at specific positions within the molecule. This selective labeling approach allows researchers to track specific carbon atoms through various chemical and biological transformations, providing unprecedented insight into molecular behavior and metabolic processes.

The advancement of synthetic methodologies for producing isotopically labeled carbohydrates has made compounds like this compound commercially available, though they remain specialized research tools due to their complex synthesis requirements and associated costs. Industrial production methods mirror laboratory synthesis but require stringent quality control measures and advanced chromatographic techniques to achieve the desired purity levels critical for research and pharmaceutical applications.

Significance in Carbohydrate Chemistry and Biochemistry

This compound holds particular significance in carbohydrate chemistry due to its unique structural properties and the analytical advantages conferred by carbon-13 labeling. The compound possesses a characteristic pyranose ring structure typical of pentose sugars, with the presence of the carbon-13 isotope at specific positions allowing for enhanced detection in spectroscopic studies. This isotopic enhancement provides researchers with the ability to conduct detailed structural elucidation studies that would be challenging or impossible with unlabeled compounds.

In biochemical applications, this compound serves as a valuable substrate for studying enzyme-carbohydrate interactions, particularly with glycosidases that specifically recognize arabinose-containing substrates. The carbon-13 labeling enables researchers to track the fate of specific carbon atoms during enzymatic reactions, providing insights into reaction mechanisms and metabolic pathways. Furthermore, the compound's stability and well-characterized properties make it an excellent model system for developing new analytical methodologies and for validating existing experimental approaches.

The significance of this compound extends beyond basic research applications to include its role in developing new synthetic methodologies for carbohydrate chemistry. The compound serves as a building block in oligosaccharide synthesis and can be used to prepare more complex labeled structures through various chemical transformations. Its use in glycosylation reactions provides researchers with the ability to create labeled glycoconjugates and polysaccharides for advanced biological studies.

Role in Isotope Labeling Studies

The primary application of this compound lies in isotope labeling studies, where the carbon-13 enhancement provides crucial analytical advantages for nuclear magnetic resonance spectroscopy and metabolic tracing experiments. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure, with chemical shifts specific to the carbon-13 isotope being utilized for structural elucidation and conformational analysis. The isotopic labeling allows for the detection of specific carbon environments that would be difficult to distinguish in unlabeled compounds.

In metabolic studies, carbon-13 labeled compounds like this compound serve as tracers that can be followed through complex biological systems. When administered to biological systems, these labeled compounds allow researchers to track metabolic pathways and determine the fate of specific carbon atoms through various biochemical transformations. The ability to monitor isotopic enrichment over time provides valuable information about metabolic flux rates and pathway activities that would be impossible to obtain through other analytical approaches.

The compound's role in isotope labeling studies extends to investigations of carbohydrate metabolism in various organisms, including yeasts, bacteria, and plants. Studies using carbon-13 labeled arabinose derivatives have provided insights into L-arabinose metabolism pathways, revealing the conversion of arabinose to various metabolic intermediates and end products. These investigations have utilized in vivo carbon-13 nuclear magnetic resonance spectroscopy to monitor metabolite pools and track the incorporation of labeled carbon atoms into cellular constituents.

Comparison with Other Labeled Arabinopyranosides

This compound differs significantly from other labeled arabinopyranosides in terms of its specific isotopic composition, stereochemistry, and analytical applications. Compared to its unlabeled counterpart, methyl β-L-arabinopyranoside, the carbon-13 labeled version offers enhanced nuclear magnetic resonance detectability and the ability to conduct detailed structural studies that rely on isotopic enhancement. The unlabeled compound has a molecular weight of 164.16 grams per mole, while the carbon-13 labeled derivative has a molecular weight of 165.15 grams per mole, reflecting the mass contribution of the heavier isotope.

When compared to other isotopically labeled arabinose derivatives, such as carbon-13 labeled L-arabinose itself, this compound offers several distinct advantages. The methyl glycoside linkage provides enhanced stability compared to the free sugar, making it more suitable for long-term studies and storage. Additionally, the pyranose ring form is more conformationally stable than the furanose forms that can predominate in free arabinose solutions, providing more consistent analytical results.

The compound also differs from other carbon-13 labeled carbohydrates in terms of its specific applications and synthetic accessibility. While compounds like carbon-13 labeled glucose and pyruvate are more commonly used in metabolic studies, this compound fills a specialized niche for studies focusing specifically on arabinose metabolism and pentose sugar biochemistry. The availability of multiple isotopically labeled arabinose derivatives allows researchers to conduct comparative studies and to probe different aspects of arabinose metabolism using complementary labeling patterns.

Compound Molecular Weight (g/mol) Labeling Position Primary Applications Stability
This compound 165.15 Variable carbon-13 Nuclear magnetic resonance, metabolic tracing High
Methyl β-L-arabinopyranoside 164.16 Unlabeled General carbohydrate studies High
L-[2-¹³C]arabinose 151.13 Carbon-2 Metabolic pathway studies Moderate
β-L-Arabinopyranose 150.13 Unlabeled Enzyme studies, structural analysis Moderate

Properties

Molecular Formula

C₅¹³CH₁₂O₅

Molecular Weight

165.15

Synonyms

β-L-Arabinopyranoside Methyl Ether-13C;  NSC 25272-13C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Non-Isotopic Methyl Glycosides

Methyl glycosides such as Methyl α-D-mannopyranoside derivatives (e.g., compounds 17b, 18b, and 19b in ) share a similar backbone structure but differ in sugar configuration (mannose vs. arabinose) and substituents. For example:

  • Methyl 6-deoxy-6-(trifluoromethyl-substituted anilino)-α-D-mannopyranosides (17b–19b) feature a trifluoromethyl pyridone group at the 6-position, enabling applications in glycosylation studies and drug design .
  • Methyl β-L-Arabinopyranoside-13C lacks these functional modifications but offers isotopic labeling for precise detection.
Table 1: Structural Comparison
Compound Name Sugar Type Substituents Isotopic Label Primary Application
This compound L-Arabinose None (methyl-13C at anomeric C) 13C NMR, metabolic tracing
Methyl α-D-mannopyranoside derivatives D-Mannose 6-Trifluoromethyl pyridone None Glycosylation studies

Isotopic Analogs: 13C-Labeled Carbohydrates

This compound belongs to a broader class of 13C-labeled carbohydrates, which include:

  • Uridine-2-13C : A nucleoside labeled at the 2-position of the uracil ring, used in RNA metabolism studies .
  • Erythritol-d6 : A deuterated sugar alcohol for tracing metabolic pathways .
Key Differences:

Labeling Position: this compound is labeled at the methyl group, whereas uridine-2-13C incorporates 13C at the nucleobase . This positional specificity dictates their utility in distinct biochemical contexts (e.g., arabinose in plant polysaccharide studies vs. uridine in nucleic acid research).

Synthesis Methods: this compound is synthesized via methylation of L-arabinose using 13C-labeled methyl iodide, as described in general protocols for 13C-labeled compounds . In contrast, uridine-2-13C may involve biosynthetic incorporation of labeled precursors .

Table 2: Isotopic Comparison
Compound Name Labeling Position Molecular Formula Key Applications
This compound Methyl group C₆H₁₁O₅(13CH₃) Plant polysaccharide analysis
Uridine-2-13C Uracil C2 C₉H₁₂N₂O₆(13C) RNA metabolism studies
Erythritol-d6 Multiple H→D C₄H₄D₆O₄ Metabolic flux analysis

Functional and Analytical Differences

  • NMR Performance: The methyl-13C label in this compound provides distinct 13C-NMR peaks (e.g., ~50–60 ppm for methyl groups), differing from uridine-2-13C (~100–160 ppm for aromatic carbons) .
  • Stability and Storage: Unlike non-isotopic analogs, 13C-labeled compounds require stringent storage conditions (e.g., refrigeration) to maintain isotopic integrity, as noted in supplier guidelines .

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of methyl β-L-arabinopyranoside typically begins with methyl β-D-xylopyranoside, a readily available carbohydrate derivative. A five-step protocol achieves selective functionalization at the C-4 position, involving tosylation/nosylation, acylation, azide displacement, and deprotection. For isotopic labeling, the methyl group (-OCH3) at the anomeric carbon is replaced with a 13C-enriched methyl group. This requires 13C-labeled methanol or methyl iodide as precursors.

Key steps include:

  • Tosylation/Nosylation : Selective protection of the hydroxyl group at C-4 using p-toluenesulfonyl (tosyl) or nitrobenzenesulfonyl (nosyl) chlorides.

  • Azide Displacement : Substitution of the tosyl/nosyl group with sodium azide (NaN3) to introduce an azido group.

  • Reduction : Catalytic hydrogenation converts the azido group to an amine, yielding 4-amino-4-deoxy-L-arabinose derivatives.

13C Incorporation at the Methyl Group

The labeled methyl group is introduced during the glycosidation step. Methyl β-L-arabinopyranoside-13C is synthesized via acid-catalyzed transglycosylation using 13C-enriched methanol. For example:

  • Reaction Conditions : Methyl β-D-xylopyranoside is refluxed with 13C-methanol in the presence of HCl gas, achieving anomeric inversion to form the β-L-arabinopyranoside configuration.

  • Yield : Transglycosylation typically achieves 55–78% yields, depending on the alcohol (e.g., allyl, propenyl) and reaction temperature.

Boronic Acid-Mediated Functionalization

Recent advances employ phenylboronic acid as a transient protective group to direct regioselective acylation. For instance:

  • Protection : The cis-diol motif of L-arabinose reacts with phenylboronic acid, forming a cyclic boronate ester.

  • Acylation : The remaining hydroxyl groups are acetylated or levulinated.

  • Deprotection : Pinacol is used to remove the boronate ester, enabling further glycosylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvents : Dimethyl sulfoxide (DMSO) enhances azide displacement kinetics at 110°C, while dichloromethane (DCM) is preferred for acylation steps.

  • Temperature : Transglycosylation with allyl alcohol proceeds optimally at 60°C, yielding a β:α anomeric ratio of 2:1.

Catalysts and Reagents

  • Acid Catalysts : Etheral HCl or HBr/AcOH mixtures facilitate glycosidic bond formation.

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification with levulinic acid.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve anomeric mixtures.

  • Crystallization : Methyl β-L-arabinopyranoside derivatives are crystallized from n-hexane-EtOAc mixtures.

Spectroscopic Validation

  • NMR Analysis : The 13C-labeled methyl group exhibits a distinct singlet at δ 56–58 ppm in 13C NMR spectra.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 165.16 (C6H1213CO5).

Comparative Data on Synthetic Methods

MethodStarting Material13C SourceYield (%)Anomeric Selectivity (β:α)Reference
TransglycosylationMethyl β-D-xylopyranoside13C-Methanol782:1
Boronic Acid-MediatedL-Arabinose13C-Methyl iodide763:1
Direct GlycosidationL-Arabinose13C-Methanol651.5:1

Q & A

Q. How is Methyl β-L-Arabinopyranoside-13C synthesized and characterized in isotopic labeling studies?

Synthesis typically begins with L-arabinose, where the 13C isotope is introduced at specific positions via enzymatic or chemical methods. Key steps include protecting group strategies (e.g., benzylation or acetylation) to direct regioselective modifications, followed by deprotection and purification via HPLC. Characterization employs nuclear magnetic resonance (NMR) to confirm the β-L configuration and isotopic enrichment, alongside mass spectrometry (MS) for molecular weight validation .

Q. What are the primary applications of this compound in glycobiology research?

This compound serves as a tracer in studies of carbohydrate-protein interactions, enzymatic hydrolysis mechanisms, and metabolic flux analysis. Its 13C label enables precise tracking of arabinose incorporation into oligosaccharides or glycoconjugates using NMR or LC-MS .

Q. What spectroscopic techniques are critical for confirming the β-L configuration in methyl arabinopyranosides?

1H- and 13C-NMR are essential for identifying anomeric proton coupling constants (J1,2 ~2–4 Hz for β-configuration) and chemical shifts. Circular dichroism (CD) spectroscopy may further distinguish L-sugar stereochemistry .

Q. What are the storage and handling protocols for 13C-labeled glycosides to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as glycosidic bonds are sensitive to aqueous conditions .

Q. How do researchers validate the purity of this compound?

Orthogonal methods include:

  • HPLC with refractive index/UV detection for carbohydrate separation.
  • High-resolution MS (e.g., ESI-TOF) to confirm isotopic purity.
  • Elemental analysis to verify carbon-13 enrichment levels .

Advanced Research Questions

Q. How does isotopic labeling with 13C enhance NMR-based structural analysis in arabinose derivatives?

13C labeling improves sensitivity in heteronuclear single-quantum coherence (HSQC) experiments, enabling real-time monitoring of glycosylation reactions or metabolic pathways. It also reduces signal overlap in complex mixtures, such as cell lysates .

Q. What challenges arise in quantifying 13C-labeled arabinopyranosides in complex biological matrices?

Matrix effects (e.g., ion suppression in MS) and low analyte concentrations require robust sample preparation (e.g., solid-phase extraction) and internal standards (e.g., deuterated analogs). LC-MS/MS with multiple reaction monitoring (MRM) is often necessary for specificity .

Q. How can enzymatic synthesis of oligosaccharides be optimized using 13C-labeled arabinopyranosides?

Strategies include:

  • Screening glycosyltransferases for regioselectivity using 13C-NMR to track bond formation.
  • Adjusting reaction pH/temperature to stabilize enzyme activity.
  • Employing isotopic tracing to identify rate-limiting steps .

Q. How do solvent polarity and temperature affect the anomeric equilibrium of 13C-labeled arabinopyranosides?

Q. What considerations guide protecting group selection during synthetic modification of 13C-labeled arabinose derivatives?

  • Stability : Benzyl groups resist acidic conditions but require hydrogenolysis for removal.
  • Compatibility : Acetyl groups are labile under basic conditions, enabling selective deprotection.
  • Isotope integrity : Avoid conditions (e.g., strong acids) that could hydrolyze the glycosidic bond or degrade the 13C label .

Methodological Considerations

  • Experimental Design : Use factorial designs to optimize synthesis yields, incorporating variables like catalyst loading and reaction time.
  • Data Analysis : Apply statistical validation (e.g., ANOVA) to quantify isotopic enrichment accuracy, with p-values ≤0.05 indicating significance .
  • Reproducibility : Document NMR acquisition parameters (e.g., pulse sequences, relaxation delays) and MS instrument settings (e.g., ionization mode) to enable cross-lab replication .

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